Cuprous Bromide: A Comprehensive Technical Guide to its Crystal Structure and Properties
Cuprous Bromide: A Comprehensive Technical Guide to its Crystal Structure and Properties
Abstract
Cuprous bromide (CuBr), a prominent member of the copper(I) halide family, is a versatile inorganic semiconductor with significant applications ranging from catalysis in organic synthesis to active media in optoelectronic devices. This technical guide provides an in-depth analysis of the crystal structure and physicochemical properties of cuprous bromide. It details the compound's various crystalline phases under different temperature and pressure conditions, summarizes its key physical, electronic, and optical characteristics, and presents standardized protocols for its synthesis and characterization. This document is intended for researchers, materials scientists, and professionals in drug development seeking a comprehensive understanding of this technologically important material.
Crystal Structure of Cuprous Bromide
Cuprous bromide is known to exist in several crystalline phases, with its structure being highly dependent on ambient temperature and pressure. At room temperature, it adopts a cubic zinc blende structure, but transitions to other forms at elevated temperatures.
Ambient Phase: γ-CuBr
Under standard conditions, cuprous bromide exists as γ-CuBr, which crystallizes in the cubic zinc blende (sphalerite) structure.[1][2] This structure belongs to the F-43m space group.[3] In this configuration, each copper(I) ion is tetrahedrally coordinated to four bromide ions, and conversely, each bromide ion is tetrahedrally coordinated to four copper(I) ions.[3] This polymeric structure is diamagnetic.[4]
High-Temperature and High-Pressure Phases
Upon heating, γ-CuBr undergoes phase transitions. It first transforms into the hexagonally structured β-CuBr (wurtzite-type) and then into the cubic α-CuBr (rock-salt type) at higher temperatures.[2] Furthermore, studies have shown that CuBr exhibits high-pressure polymorphism, transitioning to different crystal structures under pressures of up to 10 GPa.[3]
Table 1: Crystallographic Data for Cuprous Bromide Phases
| Property | γ-CuBr (Zinc Blende) | β-CuBr (Wurtzite) | α-CuBr (Rock Salt) |
|---|---|---|---|
| Crystal System | Cubic | Hexagonal | Cubic |
| Space Group | F-43m[3] | - | - |
| Temperature Stability | Room Temperature[2] | Intermediate Temperature[2] | High Temperature[2] |
| Lattice Parameters | a = 5.691 Å (calculated) | - | - |
| Cu-Br Bond Length | 2.45 Å[3] | - | - |
Note: Detailed crystallographic data for high-temperature phases are less commonly reported in standard literature.
Physicochemical Properties
The utility of CuBr stems from its unique combination of physical, electronic, and optical properties.
Physical Properties
Pure cuprous bromide is a white or light brown crystalline solid.[4][5] However, it is susceptible to oxidation and hydrolysis; samples often appear pale green or blue-green due to the presence of copper(II) impurities or exposure to light and moist air.[1][5][6] It is sparingly soluble in water but dissolves in solutions of ammonia, hydrochloric acid, and hydrobromic acid due to the formation of complex ions.[1][2][6]
Electronic and Optical Properties
CuBr is a wide bandgap semiconductor, a property crucial for its applications in optoelectronics.[7] The direct band gap of γ-CuBr is approximately 3.1 eV, making it a candidate for short-wavelength devices.[7] It exhibits strong luminescence, often a yellowish-green fluorescence in its solid state at room temperature.[5] This luminescent property is sensitive to external factors and has been harnessed for the detection of nitro-explosives.[5] The photoluminescence spectra can be complex and dependent on the excitation wavelength.[7]
Table 2: Physical and Electronic Properties of γ-Cuprous Bromide
| Property | Value |
|---|---|
| Molar Mass | 143.45 g/mol [1][6][8] |
| Appearance | White to pale green solid[1][6] |
| Melting Point | 504 °C[1][4][6] |
| Boiling Point | 1345 °C[4] |
| Density | 4.71 - 4.72 g/cm³[4][6] |
| Band Gap | ~3.1 eV[7] |
| Refractive Index | 2.116[8] |
| Magnetic Ordering | Diamagnetic[4] |
Experimental Protocols: Synthesis and Characterization
The reliable synthesis and characterization of CuBr are fundamental to its study and application.
Synthesis of Cuprous Bromide Powder
A common and effective laboratory method for synthesizing CuBr powder involves the reduction of a copper(II) salt in the presence of a bromide source.
Protocol 3.1.1: Reduction of Copper(II) Sulfate (B86663) This protocol is adapted from established chemical synthesis methods.[4][9]
-
Preparation of Reactant Solution: Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and potassium bromide (KBr) in distilled water in a flask. The solution will appear green.
-
Reduction: While stirring the solution, slowly add a reducing agent such as sodium sulfite (B76179) (Na₂SO₃) or bubble sulfur dioxide (SO₂) gas through the solution.
-
Precipitation: The reduction of Cu(II) to Cu(I) results in the precipitation of white cuprous bromide (CuBr), as it is insoluble in water.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with dilute sulfuric acid (to remove unreacted species), followed by distilled water, ethanol, and finally diethyl ether to facilitate drying.
-
Drying: Dry the purified CuBr powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to prevent oxidation. Store the final product under an inert atmosphere or in a desiccator away from light.
Single Crystal Growth
Growing single crystals of CuBr typically requires methods that allow for slow, controlled crystallization from a saturated solution or from the vapor phase.
Protocol 3.2.1: Solution-Based Recrystallization (Conceptual)
-
Prepare a Saturated Solution: Dissolve synthesized CuBr powder in a suitable solvent system, such as concentrated hydrobromic acid or aqueous ammonia, where it forms soluble complexes.[2] Gently heat the solution to ensure complete dissolution and saturation.
-
Induce Crystallization: Allow the saturated solution to cool slowly and undisturbed over several days.[10] Alternatively, place the solution in a sealed container inside a larger vessel containing a solvent in which the complexing agent is slightly soluble (slow evaporation method).
-
Crystal Nucleation and Growth: As the solution cools or the solvent composition slowly changes, the solubility of the CuBr complex decreases, leading to the nucleation and growth of single crystals.[11]
-
Harvesting: Once crystals of a suitable size have formed, carefully decant the supernatant liquid and wash the crystals with a non-solvent (like cold water or ethanol) before drying.
Material Characterization
Protocol 3.3.1: X-ray Diffraction (XRD) XRD is essential for confirming the crystal structure and phase purity of the synthesized CuBr.
-
Sample Preparation: Finely grind a small amount of the dried CuBr powder to ensure random orientation of the crystallites. Mount the powder onto a sample holder.
-
Data Acquisition: Place the sample in a powder X-ray diffractometer. Scan the sample over a relevant 2θ range (e.g., 20-80°) using a monochromatic X-ray source (typically Cu Kα).
-
Data Analysis: Compare the resulting diffraction pattern (a plot of intensity vs. 2θ) with standard diffraction patterns from databases (e.g., JCPDS/ICDD) to confirm the zinc blende structure of γ-CuBr and identify any impurity phases.[12][13] The crystallite size can be estimated from the peak broadening using the Debye-Scherrer equation.[12]
Protocol 3.3.2: UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to determine the optical properties, particularly the band gap.
-
Sample Preparation: For powders, prepare a dilute, uniform suspension in a non-absorbing solvent (e.g., ethanol). Alternatively, measure the diffuse reflectance of the dry powder using an integrating sphere attachment.
-
Measurement: Record the absorbance or reflectance spectrum over a wavelength range that covers the near-UV and visible regions (e.g., 200-800 nm).[14] Use a cuvette containing only the solvent as a reference.
-
Data Analysis: The optical band gap (Eg) can be estimated from the absorption edge. For a direct band gap semiconductor like CuBr, this is often done by plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient, and extrapolating the linear portion of the curve to the energy axis.
References
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- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
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- 5. Cuprous Bromide: Overview, Applications in the Synthesis of Crystal and Synthesis Method_Chemicalbook [chemicalbook.com]
- 6. ricanoglobal.com [ricanoglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. copper(I) bromide | BrCu | CID 24593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cuprous bromide synthesis - chemicalbook [chemicalbook.com]
- 10. A step-by-step guide to growing your own crystals at home: [geniebook.com]
- 11. sciencebuddies.org [sciencebuddies.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
